Methyl 6-bromoquinoline-2-carboxylate
Description
Significance of the Quinoline (B57606) Nucleus in Heterocyclic Chemistry
The quinoline nucleus, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, holds a position of considerable importance in the field of heterocyclic chemistry. numberanalytics.comnih.gov Formally known as 1-azanaphthalene or benzo[b]pyridine, this aromatic compound has the chemical formula C₉H₇N. nih.govwikipedia.org Its structure as a weak tertiary base allows it to form salts with acids and participate in reactions characteristic of both pyridine and benzene, including electrophilic and nucleophilic substitutions. nih.govfrontiersin.org
The versatility of the quinoline scaffold is a key reason for its significance. It serves as a fundamental building block for the synthesis of a wide array of more complex molecules. numberanalytics.comfrontiersin.org The electronic properties of the quinoline ring system, characterized by the electron-deficient nature of the nitrogen-containing pyridine ring, influence its reactivity and make it a valuable precursor in organic synthesis. numberanalytics.comyoutube.com This structural motif is found in numerous natural products, most notably the Cinchona alkaloids like quinine, and is a core component of many pharmacologically active substances. nih.govwikipedia.org The ability to functionalize the quinoline ring at various positions allows chemists to modulate the properties of its derivatives, leading to a broad spectrum of applications. nih.govfrontiersin.org
Overview of Quinoline-2-carboxylate Derivatives in Scholarly Contexts
Within the broader family of quinoline compounds, quinoline-2-carboxylate derivatives represent a particularly important subclass. researchgate.net These compounds are characterized by a carboxylic acid or ester group at the 2-position of the quinoline ring. Their presence in a variety of biologically active molecules has made them a subject of extensive research. researchgate.netrsc.org
Scholarly research has demonstrated that quinoline-2-carboxylic acid and its derivatives possess notable biological activities. For instance, quinoline-2-carboxylic acid has shown significant cytotoxic effects on certain cancer cell lines. nih.gov Beyond their biological relevance, quinoline-2-carboxylates also function as valuable ligands in the field of metal-catalyzed reactions. researchgate.net The synthesis of these derivatives is an active area of investigation, with researchers developing new protocols, such as one-pot syntheses from β-nitroacrylates and 2-aminobenzaldehydes, to improve efficiency and yield. researchgate.net These synthetic efforts are crucial for accessing novel compounds for further study and application. rsc.org
Research Landscape of Brominated Quinoline Scaffolds
The introduction of bromine atoms onto the quinoline scaffold creates a class of compounds known as brominated quinolines, which are highly valued in medicinal and synthetic chemistry. nih.govresearchgate.net Bromination can occur at various positions on the quinoline nucleus, and the position and number of bromine atoms significantly influence the compound's reactivity and biological properties. nuph.edu.ua
Brominated quinolines are often regarded as privileged structures because they serve as versatile precursors for the synthesis of multifunctional quinoline derivatives. nih.gov The carbon-bromine bond can be readily transformed into other functional groups, such as cyano, methoxy (B1213986), phenyl, and amino groups, through various chemical reactions. nih.gov This synthetic utility allows for the creation of diverse libraries of quinoline compounds for screening and development. For example, 6-bromoquinolines have been used as starting materials in the synthesis of derivatives with potential anticancer activities. nih.govsemanticscholar.org The nitration of 6-bromoquinoline (B19933), for instance, activates the ring for subsequent nucleophilic substitution reactions, enabling the introduction of cyclic amines like morpholine (B109124) and piperazine. semanticscholar.orgresearchgate.net
Contextualization of Methyl 6-Bromoquinoline-2-carboxylate within Current Research Trajectories
This compound is a specific chemical entity that sits (B43327) at the intersection of the aforementioned research areas. It incorporates the quinoline-2-carboxylate moiety and a bromine atom at the 6-position of the quinoline nucleus. Its chemical properties make it a valuable intermediate in organic synthesis.
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 6-bromoquinoline-2-carboxylic acid. chemicalbook.com A common method involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like methanesulfonic acid. chemicalbook.com The precursor, 6-bromoquinoline-2-carboxylic acid, can itself be synthesized from 6-bromo-2-(tribromomethyl)quinoline (B8649548) via hydrolysis with concentrated sulfuric acid. chemicalbook.com
As a building block, this compound offers two primary points for chemical modification: the ester group at the 2-position and the bromine atom at the 6-position. The ester can be hydrolyzed back to the carboxylic acid or converted to other derivatives like amides. The bromine atom serves as a handle for cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents to build more complex molecular architectures. This positions the compound as a key starting material for creating novel quinoline-based molecules for various research applications.
Compound Data
Below are the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 623583-88-0 | chemicalbook.combldpharm.com |
| Molecular Formula | C₁₁H₈BrNO₂ | chemicalbook.comcapotchem.cn |
| Molecular Weight | 266.09 g/mol | chemicalbook.comcapotchem.cn |
| Appearance | Solid |
Spectroscopic data provides definitive structural confirmation for the compound.
| Spectroscopic Data | Values | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H) | chemicalbook.com |
| Mass Spectrometry (ES-LCMS) | m/z 267 (M+H)⁺ | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQECLLCVBRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635001 | |
| Record name | Methyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623583-88-0 | |
| Record name | Methyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 6 Bromoquinoline 2 Carboxylate
Established Synthetic Pathways to Methyl 6-Bromoquinoline-2-carboxylate
Traditional methods for the synthesis of this compound rely on multi-step processes that have been well-documented in chemical literature. These pathways typically involve the initial construction of the corresponding carboxylic acid, followed by esterification, or the assembly of the quinoline (B57606) ring system through cyclization reactions.
Esterification of 6-Bromoquinoline-2-carboxylic Acid Precursors
A primary and straightforward method for preparing this compound is through the direct esterification of its carboxylic acid precursor, 6-bromoquinoline-2-carboxylic acid. chemicalbook.com This reaction is a classic example of a Fischer esterification. masterorganicchemistry.com
The precursor, 6-bromoquinoline-2-carboxylic acid, can be synthesized in high yield (96%) by heating a suspension of 6-bromo-2-(tribromomethyl)quinoline (B8649548) in water with concentrated sulfuric acid. chemicalbook.com Once the acid is obtained, the esterification is typically achieved by refluxing the carboxylic acid in methanol (B129727) with an acid catalyst. A specific, high-yield procedure involves refluxing 6-bromoquinoline-2-carboxylic acid in methanol in the presence of methanesulfonic acid for six hours, resulting in the desired this compound in an 85% yield after workup. chemicalbook.com
Alternative esterification methods, such as the Steglich esterification, utilize dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is known for its mild reaction conditions, proceeding at room temperature and avoiding the need for strong acids, which can be advantageous for sensitive substrates. organic-chemistry.orgorgsyn.org
Table 1: Synthesis of this compound via Esterification
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 6-Bromoquinoline-2-carboxylic acid | Methanol, Methanesulfonic acid | Reflux, 6 hours | 85% | chemicalbook.com |
Regioselective Oxidative Dehydrogenation Approaches
The formation of the aromatic quinoline ring often involves a final dehydrogenation or aromatization step. Oxidative dehydrogenation strategies provide a powerful means to construct the quinoline core from partially saturated precursors. These methods are particularly relevant in one-pot syntheses where intermediates are generated and subsequently aromatized in situ.
For instance, a general approach for quinoline synthesis involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by earth-abundant metals like cobalt. acs.org In this type of reaction, the catalyst facilitates the oxidation of an alcohol intermediate, which then undergoes cyclization and subsequent dehydration/dehydrogenation to yield the aromatic quinoline product. Another method employs a copper-catalyzed aerobic oxidative dehydrogenation, which allows for the one-pot synthesis of quinolines from 2-aminobenzyl alcohol and various ketones with high efficiency. researchgate.net These dehydrogenative coupling strategies highlight an important mechanistic approach that can be applied to the synthesis of the quinoline-2-carboxylate skeleton, even if not directly reported for the 6-bromo substituted target. nih.govnih.gov
Novel and Sustainable Synthetic Approaches for Quinoline-2-carboxylates
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for constructing complex molecules. These innovations include one-pot protocols, the use of heterogeneous catalysts, and energy-efficient techniques like microwave-assisted synthesis, all of which align with the principles of green chemistry.
One-Pot Protocols and Heterogeneous Reaction Conditions
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org A novel one-pot protocol has been developed for the synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates. mdpi.comnih.gov This process involves an initial aza-Michael addition and an intramolecular Henry reaction, followed by elimination and aromatization to form the quinoline ring. mdpi.comresearchgate.net
Table 2: One-Pot Synthesis of Quinoline-2-carboxylates
| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Key Steps | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzaldehydes | β-Nitroacrylates | BEMP (heterogeneous base) | Acetonitrile | Aza-Michael addition, Intramolecular Henry reaction, Aromatization | mdpi.comnih.gov |
| o-Nitroarylcarbaldehydes | Ketones/Aldehydes | Iron powder, aq. HCl | N/A (in situ reduction) | In situ reduction of nitro group, Friedländer condensation | organic-chemistry.org |
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly shorter reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.govbenthamdirect.comacs.org This technique has been successfully applied to the synthesis of various quinoline derivatives. nih.gov
The benefits of microwave irradiation are particularly evident in reactions that typically require prolonged heating. For example, the acid-catalyzed esterification of 2-phenylquinoline-4-carboxylic acid with ethanol, which requires 22 hours of conventional reflux heating, was completed in just 10 minutes under microwave irradiation, affording a comparable yield. tandfonline.com Similarly, microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in excellent yields within 5 minutes, a significant improvement over conventional methods that take several days. cam.ac.uk These examples demonstrate the vast potential of microwave-assisted strategies to streamline the synthesis of quinoline-2-carboxylates.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage | Reference |
|---|---|---|---|---|
| Esterification of a quinoline carboxylic acid | 22 hours (reflux) | 10 minutes | Drastically reduced reaction time | tandfonline.com |
| Friedländer Quinoline Synthesis | Several days (room temp) | 5 minutes (160 °C) | Significantly faster, excellent yield | cam.ac.uk |
| Skraup synthesis of 7-amino-8-methylquinoline | 10 hours | 1 hour | Important decrease in reaction time | nih.gov |
Green Chemistry Principles in Quinoline Derivative Synthesis
The synthesis of quinoline derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govijpsjournal.com However, these procedures often involve harsh conditions, such as high temperatures and the use of hazardous reagents and stoichiometric proportions of acids, which generate significant chemical waste. nih.govacs.org
In response to growing environmental concerns, there is a strong emphasis on developing "green" synthetic routes. benthamdirect.com Green chemistry principles are being applied to quinoline synthesis through several key strategies. ijpsjournal.com These include the use of environmentally benign solvents like water, the development of recyclable heterogeneous catalysts such as nanocatalysts, and the application of energy-efficient technologies. acs.orgacs.org For example, a Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids has been reported in water with excellent yields, utilizing reagents derived from natural sources. acs.org The combination of one-pot protocols, heterogeneous catalysis, and microwave irradiation represents a synergistic approach to creating sustainable and efficient synthetic pathways for valuable quinoline derivatives. nih.govbenthamdirect.com
Chemoenzymatic Synthesis Methods for Quinoline Carboxylic Acids
The synthesis of quinoline derivatives, which are often challenging to produce due to harsh reaction conditions and unstable starting materials, can be achieved under mild conditions through chemoenzymatic methods. researchgate.net One notable approach utilizes the enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE, or HBPA). researchgate.net This method involves the reaction of various 2-aminobenzaldehydes with pyruvate (B1213749) in the presence of the NahE enzyme. researchgate.net
The process begins with the reduction of a corresponding nitro analogue to form the 2-aminobenzaldehyde (B1207257) substrate. This substrate then reacts with pyruvate, catalyzed by NahE, to yield substituted quinoline carboxylic acids (quinaldic acids). researchgate.net This enzymatic reaction can achieve isolated yields of up to 93%. researchgate.net The mechanism is believed to proceed through the condensation of pyruvate with an active-site lysine (B10760008) residue within the enzyme, followed by addition to the aldehyde of the second substrate. researchgate.net This chemoenzymatic strategy offers a significant advantage by allowing the synthesis to proceed under mild conditions, which is beneficial for creating complex and sensitive quinoline derivatives. researchgate.net
Functionalization and Derivatization Strategies for this compound
The quinoline scaffold, particularly when functionalized with a bromine atom, serves as a versatile platform for a wide range of chemical transformations. nih.gov The bromine atom at the C-6 position of this compound is a key functional handle for introducing further molecular complexity.
Halogenation Reactions and Bromine Atom Introduction
The introduction of bromine onto the quinoline ring is a fundamental step in the synthesis of bromoquinoline derivatives. Various methods exist for this transformation, with the regioselectivity often dependent on the reaction conditions. For instance, the gas-phase bromination of quinoline at high temperatures (450-500°C) can produce 2-bromoquinoline. researchgate.net If the temperature is lowered to 300°C, 3-bromoquinoline (B21735) is formed instead. researchgate.net
A common and effective reagent for bromination is N-bromosuccinimide (NBS). nih.govrsc.org NBS can act as both an electrophile for the bromination of the aromatic ring and as an oxidant for the dehydrogenation of tetrahydroquinoline precursors to form the aromatic quinoline core. rsc.org The bromination of 1,2,3,4-tetrahydroquinoline (B108954) with NBS is a straightforward method to prepare mono-, di-, and tribromoquinoline derivatives. nih.gov In some cases, bromination can be accompanied by intramolecular cyclization, especially when the quinoline substrate contains reactive side chains like a prenyl group. nih.gov The introduction of bromine atoms can enhance the lipophilicity of the resulting compounds. researchgate.net
Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura)
The bromine atom of this compound is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgyonedalabs.com This reaction allows for the formation of a carbon-carbon bond by coupling the bromoquinoline with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov
6-Bromoquinoline (B19933) has been shown to be a highly reactive electrophile in Suzuki-Miyaura couplings, reacting efficiently with both electron-rich and electron-deficient boronic esters. nih.gov The reaction conditions can be optimized by screening different palladium catalysts, ligands, and bases to achieve high yields. nih.gov For example, bromoquinolines have been successfully coupled with 2-aminophenylboronic acid hydrochloride using a PdCl2(dppf) catalyst. researchgate.net This method provides a powerful tool for synthesizing a diverse library of C-6 substituted quinoline derivatives, which are otherwise difficult to access. rsc.org
| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Product Type | Reference |
| 6-Bromoquinoline | Neopentyl 1-methylpyrazolylboronic ester | Not specified | TMSOK | Not specified | 6-(1-methylpyrazolyl)quinoline | nih.gov |
| 6-Bromoquinoline | Neopentyl 3,5-dimethylisoxazolylboronic ester | Not specified | TMSOK | Not specified | 6-(3,5-dimethylisoxazolyl)quinoline | nih.gov |
| Bromoquinolines | 2-Aminophenylboronic acid hydrochloride | PdCl2(dppf) | Not specified | Not specified | Biaryl systems | researchgate.net |
| 4'-Bromoacetophenone | R1-boronic acid/ester | Pd(PPh3)4 | K2HPO4 | Dioxane/H2O | 4'-Arylacetophenones | nih.gov |
Introduction of Diverse Functional Groups via Quinoline Intermediates
The brominated quinoline core is a versatile intermediate for introducing a wide array of functional groups. jptcp.comresearchgate.netorganic-chemistry.org A key strategy involves the activation of the quinoline ring towards nucleophilic aromatic substitution (SNAr) by introducing an electron-withdrawing group, such as a nitro group. semanticscholar.orgresearchgate.net
For example, the nitration of 6-bromoquinoline can lead to the formation of 6-bromo-5-nitroquinoline. semanticscholar.org This nitro-activated intermediate readily undergoes SNAr reactions with various nucleophiles. Cyclic amines, such as morpholine (B109124) and piperazine, can displace the bromine atom to form 6-morpholinyl- or 6-piperazinyl-nitroquinolines. semanticscholar.orgresearchgate.net The resulting nitro compounds can then be reduced to the corresponding amino derivatives, providing another point for further functionalization. semanticscholar.org Additionally, the cyano group can be introduced by reacting bromoquinolines with copper cyanide. researchgate.net These transformations highlight the utility of bromoquinoline intermediates in building complex, polyfunctionalized quinoline structures. semanticscholar.org
Reactivity of Quinoline-2-carboxylate as a Ligand in Metal-Catalyzed Reactions
The quinoline-2-carboxylate structural motif is not only a synthetic target but also serves as an effective ligand in organometallic chemistry and catalysis. researchgate.netnih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming stable complexes. mdpi.com
These complexes can exhibit significant catalytic activity. For instance, complexes formed between quinoline derivatives and copper salts (e.g., Cu(OAc)₂) have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalysis depends on both the structure of the quinoline ligand and the nature of the counter-ions of the copper salt. mdpi.com Similarly, quinoline-appended antimony(III) compounds have been used to synthesize platinum(II) complexes where the quinoline acts as an L-type donor ligand. acs.org The ability of the quinoline-2-carboxylate moiety to act as a ligand opens up possibilities for its use in designing new catalysts for a variety of chemical transformations. nih.gov
Mechanistic Investigations of Reaction Pathways Involving this compound
Understanding the reaction mechanisms underlying the synthesis and functionalization of quinoline derivatives is crucial for optimizing existing methods and developing new ones. Several studies have provided insights into these pathways.
The synthesis of quinolines from tetrahydroquinolines using NBS is proposed to proceed through a mechanism involving both electrophilic bromination and radical dehydrogenation. rsc.org The reaction is thought to initiate with the electrophilic bromination of the electron-rich aromatic ring, followed by the formation of a nitrogen cation radical intermediate, which ultimately leads to the aromatized quinoline product. rsc.org
In the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, mechanistic studies have revealed a hydrogen-transfer process. nih.gov An imine intermediate, formed from the initial condensation, is reduced while the dihydroquinoline intermediate is oxidized to the final quinoline product. This understanding has led to improved yields, especially for electron-deficient anilines. nih.gov
The synthesis of quinoline-3-carboxylates from indoles and halodiazoacetates, catalyzed by Rh(II), is believed to occur via a cyclopropanation-ring expansion pathway. beilstein-journals.org The proposed mechanism involves the initial formation of a cyclopropane (B1198618) ring across the C2-C3 bond of the indole, followed by ring-opening and elimination to form the expanded quinoline ring system. beilstein-journals.org These mechanistic investigations provide a deeper understanding of the complex transformations involving quinoline scaffolds.
Structural Elucidation and Spectroscopic Characterization of Methyl 6 Bromoquinoline 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed map of the molecule's structure can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Methyl 6-bromoquinoline-2-carboxylate provides key information about the arrangement of protons on the quinoline (B57606) ring and the methyl ester group. In a typical analysis using a 400 MHz spectrometer with DMSO-d₆ as the solvent, the aromatic protons of the quinoline core resonate in the downfield region, generally between δ 7.9 and 8.6 ppm.
A characteristic ¹H NMR spectrum for this compound shows several distinct signals. chemicalbook.com The proton at position 5 (H-5) typically appears as a doublet of doublets, while the proton at position 7 (H-7) also presents as a doublet of doublets due to coupling with neighboring protons. The protons at positions 3, 4, and 8 each exhibit doublet signals. chemicalbook.com The singlet corresponding to the three protons of the methyl ester group (OCH₃) is observed further upfield, typically around 3.93 ppm. chemicalbook.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.14 | d | 9.0 |
| H-4 | 8.52 | d | 9.0 |
| H-5 | 8.08 | d | 9.0 |
| H-7 | 7.97 | dd | 9.0, 2.0 |
| H-8 | 8.40 | d | 2.0 |
| OCH₃ | 3.93 | s | - |
Data obtained in DMSO-d₆ at 400 MHz chemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will display eleven distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically the most downfield signal. The carbons of the quinoline ring appear in the aromatic region, with their specific chemical shifts influenced by the bromine substituent and the nitrogen atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
For more complex derivatives or to definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to establish the connectivity of protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also invaluable for gaining structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, with a molecular formula of C₁₁H₈BrNO₂, the expected monoisotopic mass is approximately 265.98 g/mol . ESI-MS analysis will show a prominent peak corresponding to the [M+H]⁺ ion at m/z 267. chemicalbook.com The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) will result in two peaks for the molecular ion, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₁H₈BrNO₂), HRMS would be used to confirm that the measured accurate mass of the [M+H]⁺ ion corresponds to the calculated theoretical mass for C₁₁H₉BrNO₂⁺. This confirmation is a critical step in the definitive identification of the compound. The use of HRMS is a standard practice in the characterization of novel quinoline derivatives. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum provides a unique "fingerprint" of a molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. The analysis of the IR spectrum of this compound allows for the confirmation of its key structural features, including the quinoline core, the methyl ester group, and the carbon-bromine bond.
The interpretation of the spectrum is based on the characteristic absorption frequencies of various functional groups. For this compound, the key expected IR absorption bands are detailed below. These interpretations are supported by data from related quinoline compounds. epa.govbldpharm.comresearchgate.net
Key IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Interpretation |
| Aromatic C-H | Stretching | 3100-3000 | Indicates the presence of the aromatic quinoline ring. |
| Aliphatic C-H | Stretching | 3000-2850 | Corresponds to the methyl group of the ester functionality. |
| C=O (Ester) | Stretching | ~1720 | A strong absorption band characteristic of the carbonyl group in the methyl ester. |
| C=C and C=N | Stretching | 1600-1450 | Multiple bands indicating the stretching vibrations within the quinoline ring system. |
| C-O (Ester) | Stretching | 1300-1100 | Represents the stretching vibrations of the C-O single bonds in the ester group. |
| C-Br | Stretching | 600-500 | Indicates the presence of the bromine substituent on the quinoline ring. |
The IR spectra of quinoline and its derivatives consistently show characteristic peaks for the aromatic C-H stretching above 3000 cm⁻¹. bldpharm.comnih.gov The carbonyl (C=O) stretching frequency for the methyl ester group is a particularly strong and diagnostically important band, typically appearing around 1720 cm⁻¹. This is a clear indicator of the ester functionality. Furthermore, the presence of various bands in the 1600-1450 cm⁻¹ region is characteristic of the complex vibrations of the fused aromatic rings of the quinoline nucleus. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its packing in the solid state.
While a specific crystal structure for this compound is not publicly available, extensive crystallographic data for closely related quinoline derivatives allows for a robust prediction of its solid-state architecture. nih.govnih.gov Studies on compounds such as 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate and ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate provide valuable insights into the expected structural parameters. nih.govnih.gov
Predicted Crystallographic Data for this compound:
| Parameter | Expected Value | Interpretation |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted quinolines. |
| Space Group | P2₁/c or similar | A frequently observed space group for this class of compounds. |
| Dihedral Angle (between quinoline rings) | < 5° | The quinoline ring system is expected to be nearly planar. |
| Intermolecular Interactions | π-π stacking, C-H···O, C-H···N, C-H···Br | These weak interactions are expected to play a significant role in stabilizing the crystal lattice. |
The quinoline ring system in such derivatives is typically found to be essentially planar, with a very small dihedral angle between the two fused rings. nih.govnih.gov The crystal packing is anticipated to be stabilized by a network of weak intermolecular interactions. These interactions likely include π-π stacking between the aromatic quinoline rings of adjacent molecules, as well as hydrogen bonds of the C-H···O, C-H···N, and C-H···Br types. For instance, in the crystal structure of 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, the molecules are arranged in zigzag layers, and the packing is stabilized by weak C-H···O hydrogen bonds and Br···O interactions. nih.gov Similarly, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate features chains of molecules linked by C-H···O hydrogen bonds. nih.gov These examples strongly suggest that such interactions would also be key in dictating the solid-state assembly of this compound.
Computational Chemistry and Modeling Studies of Methyl 6 Bromoquinoline 2 Carboxylate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For quinoline (B57606) derivatives, DFT studies often focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability of a molecule. nih.gov
In the context of Methyl 6-bromoquinoline-2-carboxylate, DFT calculations would reveal how the electron-withdrawing bromo group at the 6-position and the carboxylate group at the 2-position influence the electron distribution across the quinoline ring. The Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Key quantum chemical descriptors derived from DFT calculations include:
Chemical Hardness (η): Resistance to deformation of the electron cloud.
Chemical Softness (S): The reciprocal of hardness, indicating reactivity.
Electronegativity (χ): The power of an atom to attract electrons. rsc.org
Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. rsc.org
These descriptors for this compound can be compared with other quinoline derivatives to predict its relative stability and reactivity in chemical reactions. rsc.orgresearchgate.net For instance, studies on similar quinoline structures show that the charge density of the HOMO is often located on the quinoline ring and associated moieties, while the LUMO's density is concentrated on the quinoline core itself. nih.gov
Table 1: Predicted DFT-Calculated Properties for Selected Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) |
| This compound | -6.85 | -2.15 | 4.70 | 2.35 | 4.50 |
| Quinoline-2-carboxylic acid | -6.50 | -1.90 | 4.60 | 2.30 | 4.20 |
| 6-Bromoquinoline (B19933) | -6.70 | -1.80 | 4.90 | 2.45 | 4.25 |
| Methyl quinoline-2-carboxylate | -6.60 | -2.05 | 4.55 | 2.28 | 4.33 |
Note: The data in this table is illustrative, based on trends observed in DFT studies of similar quinoline derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is crucial for identifying potential drug candidates by simulating the interaction between a small molecule and the active site of a biological target. nih.govnih.gov For quinoline derivatives, docking studies have been performed against a wide array of targets, including protein kinases, DNA gyrase, and viral enzymes like HIV reverse transcriptase. nih.govcolby.edunih.gov
For this compound, docking simulations can elucidate its potential to inhibit specific enzymes. The quinoline scaffold is known to interact with the hinge region of kinases, while the substituents determine the specificity and strength of binding. mdpi.com Docking studies would analyze potential interactions such as:
Hydrogen Bonds: Formed by the carboxylate group's oxygen atoms and the quinoline nitrogen. nih.gov
Hydrophobic Interactions: Involving the aromatic quinoline ring system. nih.gov
Halogen Bonds: A specific non-covalent interaction involving the bromine atom at the 6-position.
Studies on similar bromo-substituted quinazolines have shown that they can effectively bind to the active site of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating stronger binding. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results of Quinoline Derivatives Against EGFR (PDB: 1M17)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |
| This compound | -7.5 | Met793, Lys745, Cys797 | Hydrogen Bond, Halogen Bond, π-Alkyl |
| Erlotinib (Reference) | -8.2 | Met793, Thr790, Gln791 | Hydrogen Bond, Hydrophobic |
| 6-Fluoroquinoline-2-carboxylic acid | -6.9 | Met793, Leu718 | Hydrogen Bond, π-Sigma |
| 2,4-disubstituted quinoline-3-carboxylic acid | -7.1 | Arg841, Asp831 | Hydrogen Bond, Electrostatic |
Note: This table presents hypothetical docking results to illustrate the application of the technique, based on findings from related studies. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Carboxylates
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models are built using a "training set" of molecules with known activities and then used to predict the activity of new, untested compounds. mdpi.commdpi.com For quinoline derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as anticancer, antimalarial, and enzyme inhibition. nih.govmdpi.comnih.gov
A QSAR model for a series of quinoline carboxylates, including this compound, would involve calculating various molecular descriptors:
2D Descriptors: Topological indices, molecular weight, and counts of specific atoms or functional groups. nih.gov
3D Descriptors: Steric (CoMFA) and electrostatic (CoMSIA) fields, solvent-accessible surface area. mdpi.com
The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validated R² (q²) and predictive R² for the test set. nih.govmdpi.com A robust QSAR model can guide the synthesis of new derivatives by highlighting which structural features are likely to increase or decrease biological activity. nih.gov For example, a model might indicate that an electronegative group at the 6-position and a hydrogen bond acceptor at the 2-position are beneficial for activity.
Table 3: Sample Descriptors for a QSAR Model of Quinoline Carboxylates
| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | pIC50 (Observed) | pIC50 (Predicted) |
| This compound | 266.09 | 2.8 | 3.1 | 6.5 | 6.4 |
| Quinoline-2-carboxylic acid | 173.16 | 1.5 | 2.5 | 5.8 | 5.9 |
| 6-Chloroquinoline-2-carboxylic acid | 207.61 | 2.1 | 2.9 | 6.2 | 6.1 |
| Methyl quinoline-2-carboxylate | 187.19 | 1.9 | 2.6 | 6.0 | 6.0 |
Note: This table is a simplified representation of data used in QSAR studies. The predicted values are for illustrative purposes.
Molecular Dynamics Simulations to Investigate Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the ligand's binding mode stability. nih.govfrontiersin.org
For a complex of this compound with a target protein (identified via docking), an MD simulation would be performed in a simulated physiological environment (explicit water and ions). frontiersin.org Key analyses include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the complex has reached equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein.
Protein-Ligand Contacts: Tracks the persistence of specific interactions (e.g., hydrogen bonds) throughout the simulation, confirming the stability of the binding pose. researchgate.net
MD simulations can validate docking results; a ligand that appears promising in docking but is unstable and diffuses out of the binding pocket during an MD simulation is likely a poor candidate. nih.gov Studies on quinoline derivatives have used MD simulations to confirm stable binding within kinase and other enzyme active sites. nih.govmdpi.com
Table 4: Illustrative MD Simulation Stability Metrics for Ligand-Protein Complexes
| Complex | Average Ligand RMSD (Å) | Key Stable H-Bonds | Simulation Length (ns) |
| This compound -EGFR | 1.5 ± 0.3 | Met793 (backbone) | 100 |
| Erlotinib-EGFR | 1.2 ± 0.2 | Met793 (backbone) | 100 |
| Compound 6f-ATM Kinase | < 2.0 | Hinge region residues | 50 |
| Afatinib-RdRp | ~2.5 | Key catalytic residues | 100 |
Note: Data is based on typical values reported in MD simulation studies of similar systems. mdpi.comnih.gov
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govnih.gov These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govnih.gov Pharmacophore models can be generated based on the structures of several known active ligands or from the ligand-binding site of a protein. nih.gov
For quinoline derivatives, a pharmacophore model could be developed from a set of potent enzyme inhibitors. mdpi.comnih.gov This model would distill the essential features, such as an aromatic ring (the quinoline core), a hydrogen bond acceptor (the carboxylate or quinoline nitrogen), and a specific hydrophobic or halogen-bond-donating region (corresponding to the bromo-substituent).
Once created, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govnih.gov The goal is to identify novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov this compound itself could be used as part of the input set to generate a pharmacophore or be evaluated on how well it fits a pre-existing model for a particular target. mdpi.com
Table 5: Hypothetical Pharmacophore Model Features for a Quinoline-Based Kinase Inhibitor
| Feature Type | Location/Definition | Importance Score |
| Aromatic Ring (AR) | Quinoline core | 1.0 |
| Hydrogen Bond Acceptor (HBA) | Quinoline nitrogen atom | 0.9 |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of ester | 0.8 |
| Hydrophobic (H) / Halogen Bond Donor (XBD) | C6-position of the ring | 0.7 |
Note: This table illustrates the components of a pharmacophore model derived from active quinoline compounds.
Pharmacological and Biological Potential of Methyl 6 Bromoquinoline 2 Carboxylate Derivatives
Anti-Cancer Activity Investigations
The quest for novel and more effective anti-cancer agents has led to the synthesis and evaluation of numerous methyl 6-bromoquinoline-2-carboxylate derivatives. These compounds have demonstrated promising results in various facets of cancer therapy research.
A significant body of research has focused on the cytotoxic effects of quinoline (B57606) and its related quinazoline (B50416) derivatives against a panel of human cancer cell lines. For instance, a series of 6-bromoquinazoline (B49647) derivatives demonstrated notable cytotoxic potential against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values ranging from 5.12 to 117.04 μM. researchgate.net One particularly potent compound from this series, designated as 2g, exhibited IC50 values of 19.60 ± 1.13 μM and 5.10 ± 2.12 μM against MCF-7 and SW480 cell lines, respectively. researchgate.net
Another study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives also reported significant antiproliferative activity. researchgate.net Compound 8a from this series, featuring an aliphatic linker, was identified as the most potent, with IC50 values of 15.85 ± 3.32 μM against MCF-7 and 17.85 ± 0.92 μM against SW480 cell lines. nih.govresearchgate.net This compound showed greater potency than the standard drug Erlotinib in the MCF-7 cell line. nih.govresearchgate.net Furthermore, its selectivity was highlighted by a significantly higher IC50 value of 84.20 ± 1.72 µM against the normal MRC-5 cell line, suggesting a degree of selective toxicity towards cancer cells. nih.govresearchgate.net
The antiproliferative effects of these derivatives are not limited to breast and colon cancer. Studies on 6,8-disubstituted quinolines have shown inhibitory effects on HeLa (cervical carcinoma), HT29 (colorectal adenocarcinoma), and C6 (rat brain tumor) cell lines. researchgate.net Specifically, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) (a related bromo-quinoline derivative) demonstrated significant inhibition against all three cell lines. researchgate.net
Table 1: Antiproliferative Activity of Selected Bromoquinoline/Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2g (6-bromoquinazoline derivative) | SW480 | 5.10 ± 2.12 | researchgate.net |
| 2g (6-bromoquinazoline derivative) | MCF-7 | 19.60 ± 1.13 | researchgate.net |
| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | MCF-7 | 15.85 ± 3.32 | nih.govresearchgate.net |
| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | SW480 | 17.85 ± 0.92 | nih.govresearchgate.net |
A key mechanism through which many anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of this compound can trigger this process in cancer cells.
Studies on a potent 6-bromoquinazoline derivative, compound 2g, revealed its ability to induce phase arrest in the cell cycle of MCF-7 breast cancer cells. researchgate.net Furthermore, apoptosis assays confirmed that this compound induced apoptosis in the SW480 cell line. researchgate.net Another hit compound from a series of 6-bromoquinazoline derivatives, compound 5b, was also shown to induce apoptosis in MCF-7 cells in a dose-dependent manner. researchgate.net
The process of apoptosis induction by quinoline derivatives has been further elucidated using techniques such as flow cytometry. For instance, in studies on related quinoline derivatives, treatment of MCF-7 cells led to an increase in the G2/M phase of the cell cycle, which can be indicative of apoptosis induction. mdpi.com The use of fluorescent dyes like 4′,6-diamidino-2-phenylindole (DAPI) and propidium (B1200493) iodide (PI) allows for the visualization of apoptotic markers such as nuclear condensation and cell shrinkage. nih.gov In one study, a potent P2X7R inhibitor derived from a quinoline scaffold demonstrated enhanced apoptotic fluorescence intensity, along with the appearance of apoptotic fragments and cell shrinkage in MCF-7 cells. nih.gov
The anti-cancer activity of quinoline derivatives often stems from their interaction with specific molecular targets that are crucial for cancer cell growth and survival.
One important target is the Epidermal Growth Factor Receptor (EGFR), a key player in many solid tumors. researchgate.net Molecular docking studies have suggested that 6-bromoquinazoline derivatives can bind to the active site of EGFR, indicating a plausible mechanism for their anti-cancer effects. nih.govresearchgate.net The binding energies of some of these compounds have been calculated, further supporting their potential as EGFR inhibitors. nih.gov
DNA Topoisomerase I is another enzyme that has been identified as a target for quinoline derivatives. researchgate.net This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cancer cell death. Research on 6,8-dibromo-1,2,3,4-tetrahydroquinoline has shown that it can inhibit Topoisomerase I, which likely contributes to its antiproliferative and apoptotic effects. researchgate.net
While direct inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH), Raf kinase, and Insulin-like Growth Factor (IGF) receptors by this compound derivatives is a developing area of research, the broader quinoline class has shown activity against these and other related pathways. The structural similarity of these derivatives to known inhibitors of these targets makes them interesting candidates for further investigation in this area.
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anti-cancer agents. For derivatives of this compound, several key structural features have been identified that influence their efficacy.
The nature of the substituent at various positions on the quinazoline ring has been shown to be critical. For example, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, compounds with an aliphatic chain at the thiol position generally exhibited higher cytotoxicity than those with an aromatic chain. nih.govresearchgate.net Specifically, a four-carbon aliphatic spacer was associated with strong potency. nih.gov
The position of substituents on an attached phenyl ring also plays a significant role. A methyl group at the para position of the phenyl moiety was found to increase potency more than a meta-position substitution. nih.govresearchgate.net Interestingly, the introduction of various electron-withdrawing groups such as bromo, chloro, or nitro on the phenyl ring did not lead to significant differences in activity. nih.govresearchgate.net
The presence of a halogen, such as the bromine atom at the 6-position of the quinazoline ring, is often associated with improved anti-cancer effects. researchgate.net Furthermore, modifications at other positions, such as the introduction of a fluoro group at the meta position of a phenyl moiety attached to the quinazoline core, have resulted in compounds with stronger activity than the standard drug cisplatin. researchgate.net These findings highlight the importance of systematic structural modifications in optimizing the anti-cancer properties of this class of compounds.
Antimicrobial and Antifungal Efficacy
In addition to their anti-cancer potential, derivatives of this compound have been investigated for their ability to combat microbial and fungal infections. The quinoline and quinazoline scaffolds are known to be present in many compounds with antimicrobial properties.
A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antibacterial and antifungal activity. researchgate.net These compounds were tested against a range of microorganisms, including the bacteria Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, and the fungi Candida albicans, Aspergillus niger, and Curvularia lunata. researchgate.net Several of the synthesized compounds exhibited activity comparable to standard drugs. researchgate.net
Similarly, another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor showed high antibacterial activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae. mediresonline.org The substitution of an amino group at the third position of the quinazolinone ring was suggested to increase the antibacterial activity. mediresonline.org
The antifungal properties of related bromo-quinazoline derivatives have also been a focus of research. One study evaluated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against various plant pathogenic fungi and found it to possess high antifungal activities, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net In another investigation, a 6,8-dibromo-4(3H)quinazolinone derivative showed potent in vitro antifungal activity against Candida albicans and Aspergillus flavus, with MIC values of 0.78 and 0.097 μg/mL, respectively. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Bromoquinoline/Quinazoline Derivatives
| Compound Type | Microorganism | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | EC50: 17.47-70.79 µg/mL | researchgate.net |
| 6,8-dibromo-4(3H)quinazolinone derivative | Candida albicans | MIC: 0.78 µg/mL | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative | Aspergillus flavus | MIC: 0.097 µg/mL | nih.gov |
| 2-chloro-6-methylquinoline hydrazone derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Active | researchgate.net |
Anti-malarial Properties and Related Applications
The quinoline scaffold is the backbone of several well-known anti-malarial drugs, such as chloroquine. Consequently, there is considerable interest in developing new quinoline-based compounds, including derivatives of this compound, to combat malaria, particularly in light of growing drug resistance.
Research into novel quinoline derivatives has yielded compounds with moderate to high anti-malarial activities against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com In one study, a series of quinoline derivatives showed IC50 values ranging from 0.014 to 5.87 μg/mL. mdpi.com Certain compounds from this series demonstrated excellent anti-malarial activity, comparable to the standard drug chloroquine. mdpi.com
The structural features of these quinoline derivatives are critical to their anti-malarial efficacy. For example, the presence of a 2-chloroquinoline (B121035) moiety containing a 1,3,4-oxadiazole (B1194373) residue at position 3 resulted in greater activity (IC50 = 0.46 μg/mL) than corresponding compounds with ethyl ester or carbohydrazide (B1668358) groups at the same position. mdpi.com
Further studies on 6-aminoquinoline (B144246) derivatives, which are structurally related to the this compound core, have also been conducted to understand the influence of various substituents on anti-malarial activity. nih.gov While these studies have shown that many derivatives are active against Plasmodium vinckei (a species that infects rodents), the precise impact of a bromo group at the 6-position in combination with a carboxylate at the 2-position remains an active area of investigation. The development of new quinoline-based hybrids and derivatives continues to be a promising strategy in the search for new and effective treatments for malaria. mdpi.com
Anti-inflammatory and Immunomodulatory Effects
Derivatives of quinoline have demonstrated notable anti-inflammatory and immunomodulatory properties by targeting key signaling pathways involved in the inflammatory response. These compounds can modulate the production of pro-inflammatory cytokines and interfere with immune cell regulation. nih.govnih.gov Polyphenolic compounds, a broad class that includes quinoline-like structures, are known to inactivate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and modulate pathways such as mitogen-activated protein kinase (MAPK) and arachidonic acid. nih.govnih.gov By inhibiting these pathways, they can reduce the expression of pro-inflammatory genes and the synthesis of inflammatory mediators. nih.gov
Specifically, certain compounds can suppress the activation of the NF-κB pathway, which is a central regulator of inflammation. mdpi.com This inhibition leads to a decrease in the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com Some agents have also been shown to inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to their anti-inflammatory effects. mdpi.com
The immunomodulatory effects also extend to the regulation of immune cell activity. For instance, certain selenium-containing organic compounds have been shown to suppress the overproduction of pro-inflammatory cytokines by macrophages. mdpi.com These compounds can inhibit the release of nitric oxide (NO), TNF-α, IL-6, and IL-12p70 from activated macrophages, suggesting a role in controlling excessive inflammatory responses. mdpi.com
| Compound Class | Mechanism of Action | Key Targets | Reference |
| Polyphenols | Inactivation of NF-κB, modulation of MAPK and arachidonic acid pathways. | NF-κB, MAPK, Pro-inflammatory cytokines. | nih.govnih.gov |
| Thymol | Inhibition of NF-κB pathway activation. | NF-κB, TNF-α, IL-1β, IL-6. | mdpi.com |
| Organic Selenium Compounds | Suppression of pro-inflammatory cytokine production by macrophages. | iNOS, TNF-α, IL-1β, IL-6, COX-2. | mdpi.com |
Antiviral Applications (e.g., HIV-1 Integrase Inhibition, Anti-SARS-CoV-2)
The quinoline scaffold is a key feature in various compounds being investigated for antiviral properties, including activity against Human Immunodeficiency Virus Type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
In the context of HIV, research has explored derivatives of carbovir (B1146969), an anti-HIV agent, where substitutions at the 6-position were made to potentially increase bioavailability. umn.edu These 6-alkoxy and 6-alkylamino carbovir derivatives all demonstrated activity against HIV. umn.edu Furthermore, computational and in vitro studies have been conducted on various heterocyclic compounds, including those with imidazo[1,2-a]pyridine-Schiff base structures, to evaluate their anti-HIV-1 and HIV-2 activity. rsc.org Molecular docking studies suggest that these types of compounds can interact with key viral enzymes like HIV-1 reverse transcriptase. rsc.org
Regarding SARS-CoV-2, the development of effective antivirals is a critical area of research. nih.gov Plant-derived compounds, including alkaloids, have been screened for their potential to inhibit key viral targets of SARS-CoV-2, such as the main protease and the spike glycoprotein. frontiersin.org The rationale is that inhibiting viral entry into host cells and subsequent replication are viable therapeutic strategies. nih.gov Some plant-derived anti-HIV compounds are being investigated for their potential application against COVID-19, with the hypothesis that they might suppress SARS-CoV-2 replication. nih.gov
| Virus | Drug Target/Mechanism | Compound Type | Reference |
| HIV-1 | Reverse Transcriptase | 6-substituted carbovir derivatives, Imidazopyridine-schiff bases | umn.edursc.org |
| SARS-CoV-2 | Main Protease, Spike Glycoprotein | Plant-derived alkaloids | frontiersin.org |
| Coronaviruses | Viral Entry and Replication | Synthetic molecules, Plant-derived compounds | nih.govnih.gov |
Antitubercular Activity Research
Quinoline derivatives have been a significant area of focus in the search for new antitubercular agents. Research has involved the synthesis and evaluation of various quinoline-based compounds for their in vitro activity against Mycobacterium tuberculosis.
One area of investigation has been the synthesis of thiocarbamide derivatives linked to a 2-chloroquinoline core. nih.gov These compounds have shown moderate to good antitubercular activity, with some derivatives exhibiting a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov Another approach has targeted the type II NADH dehydrogenase (NDH-2) of M. tuberculosis, an essential enzyme in the mycobacterial respiratory pathway. rsc.org A series of 2-mercaptobenzothiazoles were synthesized and evaluated as potential inhibitors of Mtb NDH-2, with some compounds showing promising activity. rsc.org
Furthermore, studies on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives have also been conducted. nih.gov These compounds were assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, and those showing activity were further evaluated for their potential to inhibit key mycobacterial enzymes. nih.gov
| Compound Series | Target/Mechanism | Activity Level | Reference |
| [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives | Not specified | Moderate to good (MIC 50 μg/mL for some) | nih.gov |
| 2-mercaptobenzothiazole derivatives | M. tuberculosis type II NADH dehydrogenase (NDH-2) | Active molecules identified | rsc.org |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Isocitrate lyase, pantothenate synthetase, chorismate mutase | Varied, with some showing enzyme inhibition | nih.gov |
Other Reported Biological Activities (e.g., Antiprotozoal, Anti-asthmatic, Anthelmintic, Cardiotonic)
The versatile quinoline nucleus is a common feature in compounds exhibiting a wide range of other biological activities.
Antiprotozoal Activity: Quinoline-4-carboxamide derivatives have been identified as having potent antimalarial activity against Plasmodium falciparum. acs.org
Anti-asthmatic Activity: A series of novel ( acs.orgnih.govresearchgate.nettriazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction, a key process in asthma. nih.gov Certain derivatives showed excellent anti-asthmatic activity in guinea pig models. nih.gov
Anthelmintic Activity: While not directly focused on this compound, the broad biological profile of related heterocyclic compounds suggests potential for anthelmintic applications.
Cardiotonic Activity: Research into quinazoline derivatives has led to the discovery of compounds with potent cardiotonic activity. nih.gov For example, a specific pyridazinone derivative demonstrated a strong myofibrillar Ca2+-sensitizing effect, which is beneficial for treating congestive heart failure. nih.gov
Structure-Activity Relationship (SAR) Studies of Quinoline Carboxylates for Diverse Biological Activities
Influence of Substituents at C-2, C-4, and Benzo Portion on Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of quinoline-based compounds. These studies have identified key structural features and substituents that significantly influence their therapeutic potential.
C-2 Position: The substituent at the C-2 position of the quinoline ring is often critical for activity. For instance, in a series of quinoline 4-carboxylic acid analogs that inhibit dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C-2 position were found to be necessary for inhibitory activity. aminer.cn In another study on c-Met inhibitors, the chemistry was developed to introduce a pyridyl moiety onto the 2-aryl ring, which was important for the compound's profile. nih.gov
C-4 Position: The C-4 position of the quinoline ring also plays a vital role. In the aforementioned study of dihydroorotate dehydrogenase inhibitors, a strict requirement for a carboxylic acid or its salt at the C-4 position was identified for maintaining activity. aminer.cn
Benzo Portion: Modifications to the benzo portion of the quinoline ring can significantly impact biological activity. In the development of antimalarial quinoline-4-carboxamides, modifications to the R3 substituent on the quinoline moiety were explored to improve physicochemical properties. acs.org Similarly, for the dihydroorotate dehydrogenase inhibitors, appropriate substitutions on the benzo portion of the quinoline ring were found to be important. aminer.cn
| Position | Required/Favorable Substituent | Target/Activity | Reference |
| C-2 | Bulky hydrophobic groups | Dihydroorotate dehydrogenase inhibition | aminer.cn |
| C-2 | Pyridyl moiety on 2-aryl ring | c-Met inhibition | nih.gov |
| C-4 | Carboxylic acid or its salt | Dihydroorotate dehydrogenase inhibition | aminer.cn |
| Benzo Portion | Various appropriate substituents | Antimalarial, Dihydroorotate dehydrogenase inhibition | acs.org |
Role of Halogenation (Bromine) in Pharmacological Profiles
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.net The introduction of a bromine atom can influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target. acs.orgresearchgate.net
In the optimization of antimalarial quinoline-4-carboxamides, the bromine atom at the R1 position was identified as significantly contributing to lipophilicity. acs.org While replacement of the bromine with chlorine or fluorine was tolerated without a significant loss of activity, the complete removal of the halogen led to a notable drop in potency. acs.org This highlights the importance of the halogen in maintaining the compound's biological activity.
Furthermore, studies on the synthesis of brominated quinolines have shown that these derivatives can exhibit significant biological activities, such as anticancer properties. nih.govresearchgate.net The position and number of bromine substituents on the quinoline ring can be modulated to fine-tune the compound's activity. researchgate.net For example, the synthesis of various mono- and di-bromo derivatives of 8-substituted quinolines has been explored to generate compounds with potential therapeutic applications. researchgate.net
Importance of the Quinoline-3-Carboxylic Acid Pharmacophore
The quinoline-3-carboxylic acid moiety is a crucial pharmacophore, a molecular framework responsible for a drug's biological activity, particularly in the development of antiproliferative agents. nih.gov Its significance lies in its ability to be selectively targeted toward cancer cells. A key strategy involves modifying the compound's pKa value, which can enhance its concentration within the acidic microenvironment of cancerous tissues while reducing its absorption in healthy, non-cancerous cells. nih.gov This approach aims to improve drug selectivity and potency, minimizing off-target effects. nih.gov
Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives has demonstrated their potential as selective anticancer agents. nih.gov In-silico studies suggest that these compounds may act as DNA minor groove binding agents, with the carbonyl group at the 2nd position playing a key role as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs. benthamdirect.com This interaction with DNA is a potential mechanism for their cytotoxic effects. benthamdirect.com
The conversion of precursor ester compounds into their corresponding carboxylic acids has been shown to result in higher selectivity. nih.gov For instance, certain synthesized quinoline-3-carboxylate derivatives have exhibited potent activity against cancer cell lines such as MCF-7 and K562, with some compounds showing greater efficacy than standard anticancer drugs. nih.gov Specifically, compounds designated as 4m and 4n showed an IC50 value of 0.33μM against the MCF-7 cell line, while compounds 4k and 4m had an IC50 value of 0.28μM against the K562 cell line. nih.gov Further studies on 3-quinoline carboxylic acid derivatives identified inhibitors of protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives
| Compound | Cell Line | IC50 (μM) | Target/Mechanism |
|---|---|---|---|
| 4m | MCF-7 | 0.33 | Antiproliferative |
| 4n | MCF-7 | 0.33 | Antiproliferative |
| 4k | K562 | 0.28 | Antiproliferative |
| 4m | K562 | 0.28 | Antiproliferative |
| Various | - | 0.65 - 18.2 | Protein Kinase CK2 Inhibition |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govnih.gov
Impact of Functional Group Modifications on Potency and Selectivity
The potency and selectivity of quinoline derivatives are highly dependent on the nature and position of functional groups attached to the core structure. frontiersin.orgbrieflands.com Structure-activity relationship (SAR) studies have provided valuable insights into how specific modifications can tune the biological activity of these compounds.
The presence and position of halogen atoms are particularly influential. For example, in the context of 4-aminoquinoline (B48711) antimalarials like Chloroquine, a 7-chloro group is considered essential for optimal activity. youtube.com Replacing this electron-withdrawing group with an electron-donating group, such as a methyl group, results in a complete loss of potency. youtube.com Similarly, for a series of quinoline-carbonitrile derivatives, substitutions at position 6 showed a biological preference for a methoxy (B1213986) group over a methyl group or no substitution at all for antibacterial activity. nih.gov In another study, the modification of a fluoro group's position from 4 to 3 on an attached phenyl ring significantly decreased the inhibitory action of a dihydropyran-quinoline derivative. nih.gov
The type of substituent can also dictate the mechanism of action. For instance, the introduction of an arylidene-semicarbazone moiety at the C-6 position of the quinazoline core led to compounds with remarkable antiproliferative activity. mdpi.com The nature of the ions coordinated with copper in quinoline complexes also affects catalytic activity in the oxidation of catechol, demonstrating that the ligand's chemical structure is a key determinant of its function. scilit.commdpi.com
Research on quinoline-imidazole hybrids as antimalarial agents showed that an electron-donating methoxy (OCH3) group at position-2 enhanced activity, whereas an electron-withdrawing chloro (Cl) group at the same position led to a loss of activity. rsc.org This highlights the sensitive electronic requirements for biological interaction.
Table 2: Effect of Functional Group Substitution on Quinoline Derivatives' Activity
| Quinoline Core/Position | Functional Group Change | Effect on Activity | Biological Target/Activity |
|---|---|---|---|
| 4-Aminoquinoline / Pos 7 | Cl (Electron-withdrawing) | Essential for optimal activity | Antimalarial |
| 4-Aminoquinoline / Pos 7 | CH3 (Electron-donating) | Loss of potency | Antimalarial |
| Quinoline-carbonitrile / Pos 6 | Methoxy group | Increased inhibition | Antibacterial |
| Quinoline-imidazole / Pos 2 | OCH3 (Electron-donating) | Enhanced activity | Antimalarial |
| Quinoline-imidazole / Pos 2 | Cl (Electron-withdrawing) | Loss of activity | Antimalarial |
This table summarizes general structure-activity relationship (SAR) findings. youtube.comnih.govrsc.org
Drug Metabolism and Pharmacokinetics (ADMETox) Considerations for Quinoline Bromides
The study of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) is critical for the development of any potential drug candidate, including quinoline bromides. scitechnol.com In silico and in vitro studies provide essential preliminary data on the pharmacokinetic profile of these compounds. researchgate.netnih.gov
Metabolism studies on quinoline 3-carboxamide derivatives have shown that they are metabolized by cytochrome P450 (CYP450) enzymes. nih.gov The microsomal clearance was generally low, suggesting potentially high exposure of the parent compound in vivo. nih.gov This clearance appeared to be largely independent of substituents on the quinoline moiety itself but was enhanced when a methyl group at the carboxamide position was replaced by an ethyl group. nih.gov
For a series of newly synthesized N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide derivatives, in silico ADMET studies indicated that the compounds possessed reliable ADME properties and were predicted to be non-toxic. researchgate.net Similarly, an analysis of quinoline-1,4-quinone hybrids showed that most could be administered orally and were not predicted to have neurotoxic effects. nih.gov The introduction of a nitrogen atom into the quinone moiety was found to reduce lipophilicity, a key parameter influencing ADMET properties. nih.gov
Studies on highly brominated quinolines have also been conducted. For instance, compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline were synthesized and evaluated for antiproliferative activities. nih.gov While specific ADMET data for these highly brominated structures is complex, the initial hit compound in a separate quinoline-4-carboxamide series was noted for being metabolically unstable with high hepatic microsomal intrinsic clearance, demonstrating the challenges in optimizing the pharmacokinetic profile of this class. acs.org
Table 3: Predicted ADMET Properties of Selected Quinoline Derivatives
| Compound Class | Key ADMET Finding | Method |
|---|---|---|
| Quinoline 3-carboxamides | Metabolized by CYP450 enzymes; low microsomal clearance. | In vitro (liver microsomes) |
| Bromo-chloro-quinoline hydrazides | Predicted to have reliable ADME properties and be non-toxic. | In silico |
| Quinoline-1,4-quinone hybrids | Predicted oral bioavailability and lack of neurotoxicity. | In silico |
| 5-O-benzoylpinostrobin derivatives | Generally inhibitory activity shown in CYP2C19, CYP2C9, and CYP3A4. | In silico |
This table presents findings from predictive and in vitro ADMET studies. researchgate.netnih.govnih.govnih.gov
Advanced Applications and Emerging Research Areas of Methyl 6 Bromoquinoline 2 Carboxylate
Role in Materials Science and Photophysical Applications (e.g., light-emitting complexes)
The quinoline (B57606) scaffold is a key component in the development of advanced materials, particularly for its photophysical properties. crimsonpublishers.comcrimsonpublishers.com Quinoline derivatives are widely explored as molecular probes and chemosensors due to their inherent fluorescence and ability to interact with target molecules, leading to changes in emission intensity. crimsonpublishers.comcrimsonpublishers.com These properties are foundational for creating luminescent materials.
While specific research on the direct application of Methyl 6-bromoquinoline-2-carboxylate in light-emitting complexes is not extensively documented, its structural framework is highly relevant. Quinoline-based ligands are used to create luminescent transition metal complexes for applications like Organic Light-Emitting Diodes (OLEDs). The nitrogen atom in the quinoline ring and other potential coordination sites can bind to metal ions, forming stable complexes that can emit light. The bromine atom and the methyl ester group on this compound serve as handles for synthetic modification, enabling chemists to build more elaborate ligands designed to enhance the photophysical properties of the final metal complex, such as quantum yield and emission wavelength.
Potential in Agrochemical Development
The quinoline ring system is a recognized scaffold in the discovery of new pesticides. nih.govacs.org In recent years, quinoline derivatives have shown significant promise in the development of novel fungicides. nih.govacs.org The broad biological activities associated with the quinoline core make it an attractive starting point for creating new agrochemicals. nih.gov
This compound can serve as a valuable intermediate in the synthesis of more complex and biologically active agrochemical compounds. The development of new pesticides often involves creating a library of related compounds to study their structure-activity relationships (SAR). nih.govacs.org The functional groups on this compound allow for systematic modifications, which is a key strategy in optimizing the efficacy and selectivity of potential new pesticides. nih.gov For instance, the bromine atom can be replaced or used in cross-coupling reactions to introduce new molecular fragments, while the ester can be hydrolyzed or converted to other functional groups to fine-tune the compound's properties. researchgate.net
Development as Chemical Probes for Biological Pathways
Quinoline-based fluorescent probes are indispensable tools in molecular biology and medicine for bioimaging applications. crimsonpublishers.comcrimsonpublishers.comresearchgate.net These probes are used for cellular staining, tracking biomolecules, and detecting specific analytes within living organisms. crimsonpublishers.comcrimsonpublishers.com The inherent fluorescence of the quinoline scaffold is a key feature that has been utilized in the design of a wide array of molecular probes and chemosensors. crimsonpublishers.com
Although specific probes based directly on this compound are not widely reported, its structure is well-suited for this purpose. The design of a chemical probe requires a fluorophore (the quinoline core), a recognition site for the target molecule, and often a linker. The bromine and ester functionalities of this compound provide convenient points for chemical modification to introduce these necessary components. For example, the bromine atom can be functionalized to attach a specific binding group that targets a particular enzyme or receptor, while the ester group could be modified to improve water solubility or cell permeability. acs.org This adaptability makes it a promising starting material for the rational design of novel fluorescent probes to investigate complex biological pathways. researchgate.net
Future Directions in Quinoline Research and Drug Discovery
The quinoline scaffold is considered a "privileged" structure in medicinal chemistry, forming the basis of numerous approved drugs and compounds in clinical trials. nih.govrsc.orgorientjchem.orgnih.gov The diverse biological activities of quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, ensure that they will remain a central focus of drug discovery research. nih.govrsc.org
Future research will likely focus on several key areas. One major direction is the development of quinoline derivatives with higher selectivity and potency for specific biological targets, such as kinases or other enzymes implicated in disease. orientjchem.org This involves sophisticated rational drug design and the synthesis of novel derivatives with precisely positioned functional groups to optimize interactions with the target protein. orientjchem.orgmdpi.com
Another emerging area is the repurposing of known quinoline derivatives and the development of new ones for novel applications, including neuroprotective agents and advanced materials. acs.orgnih.gov The ability to functionalize the quinoline core at various positions is critical for these efforts. nih.gov
In this context, compounds like this compound represent key building blocks for the next generation of quinoline-based therapeutics and materials. Its pre-functionalized structure allows chemists to bypass early synthetic steps and directly explore more complex chemical space. The future of quinoline research will depend on the creative and efficient use of such versatile intermediates to synthesize innovative molecules that can address current challenges in medicine and technology. orientjchem.orgnih.gov
Data Table for this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | chemicalbook.comepa.govbldpharm.comsinfoochem.com |
| CAS Number | 623583-88-0 | chemicalbook.comepa.govbldpharm.comsinfoochem.com |
| Molecular Formula | C₁₁H₈BrNO₂ | chemicalbook.comepa.govsinfoochem.com |
| Molecular Weight | 266.09 g/mol | chemicalbook.comcymitquimica.com |
Q & A
Q. What established synthetic methodologies are used for Methyl 6-bromoquinoline-2-carboxylate, and how do reaction conditions influence yields?
this compound is synthesized via multi-step reactions, often involving esterification and bromination. Key methodologies include:
- Ultrasound-assisted synthesis : Enhances reaction efficiency by accelerating intermediate formation. For example, PEG-400 acts as a phase-transfer catalyst, and K₂CO₃ serves as a base in acetonitrile under reflux .
- Methylation of carboxylic acid precursors : Reacting 6-bromoquinoline-2-carboxylic acid with methyl iodide in acetone, using K₂CO₃ to drive esterification .
Q. Factors affecting yields :
- Solvent polarity (e.g., acetone vs. acetonitrile).
- Catalyst selection (e.g., PEG-400 improves miscibility).
- Temperature control during reflux.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions.
- HRMS : Validates molecular weight and isotopic patterns.
- IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- Crystallography :
Q. What safety protocols are essential when handling this compound?
- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Precautions :
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Validation steps :
- Comparative analysis : Reference related structures (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to identify atypical bond angles or torsional strain .
Q. What strategies improve regioselective bromination in quinoline derivatives like this compound?
- Directing groups : The ester group at position 2 directs electrophilic bromination to position 6 via resonance stabilization.
- Reaction optimization :
- Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution.
- Monitor reaction progress with TLC to avoid over-bromination.
- Ultrasound assistance : Reduces side reactions by shortening reaction time .
Q. How can computational chemistry predict the reactivity or bioactivity of this compound derivatives?
- Molecular docking : Simulate interactions with target proteins (e.g., P-glycoprotein) to prioritize derivatives for synthesis .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants) with biological activity. For example, the bromo group’s electronegativity may enhance binding affinity.
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals to predict reactivity sites .
Q. What are common impurities in this compound, and how are they characterized?
- Potential impurities :
- Debrominated byproducts : Detectable via LC-MS (e.g., molecular ion peaks at m/z 202.21 for the parent carboxylic acid) .
- Ester hydrolysis products : Monitor using IR loss of C=O ester signals.
- Analytical methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
